molecular formula C17H11ClO2S B2798358 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 304896-67-1

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2798358
CAS No.: 304896-67-1
M. Wt: 314.78
InChI Key: PGTGQXFQYUYEAC-VQHVLOKHSA-N
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Description

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities. This particular compound features a furan ring and a thiophene ring, which are heterocyclic aromatic compounds, along with a chlorophenyl group.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2S/c18-14-5-2-1-4-13(14)16-10-8-12(20-16)7-9-15(19)17-6-3-11-21-17/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTGQXFQYUYEAC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 2-chlorobenzaldehyde
    • 2-acetylthiophene
    • 5-(2-chlorophenyl)furan-2-carbaldehyde
  • Reaction Conditions

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Mix the starting materials in the presence of the base and solvent.
    • Stir the reaction mixture at room temperature or under reflux conditions for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The crude product is filtered, washed, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (E)-3-(5-(2-methylphenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and thiophene rings, along with a chlorophenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H16ClO3S\text{C}_{19}\text{H}_{16}\text{ClO}_3\text{S}

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of chalcones, including this compound, can induce apoptosis in cancer cells. The compound's structure allows it to interact with various molecular targets, potentially leading to the inhibition of cancer cell proliferation.
  • Antimicrobial Effects : Certain studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Binding : It may bind to cellular receptors that regulate cell growth and apoptosis.
  • Interference with Cellular Processes : The compound could disrupt cellular signaling pathways essential for cancer cell survival.

Anticancer Activity

A notable study evaluated the anticancer effects against various human cancer cell lines, revealing significant cytotoxicity. For instance, the compound demonstrated an IC50 value comparable to established chemotherapeutics:

Cell LineIC50 (µg/mL)Reference
A54927.7
HepG226.6
HCT116Not specified

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

Research has highlighted several case studies where similar compounds were tested for their biological activities:

  • Chalcone Derivatives : A series of chalcone derivatives were synthesized and evaluated for anticancer activity. Results indicated that modifications to the furan and thiophene rings significantly influenced their efficacy against cancer cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

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